molecular formula C13H18ClNO B2722579 Despropionyl Ramelteon Hydrochloride CAS No. 196597-78-1; 196597-80-5

Despropionyl Ramelteon Hydrochloride

Cat. No.: B2722579
CAS No.: 196597-78-1; 196597-80-5
M. Wt: 239.74
InChI Key: PTRBVFJPGFTDDU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Despropionyl Ramelteon Hydrochloride is a primary metabolite of Ramelteon, a melatonin receptor agonist approved for the treatment of insomnia. This compound is supplied for research purposes to facilitate the study of sleep mechanisms and circadian rhythm regulation. Ramelteon itself is a chronohypnotic that acts via a novel mechanism, distinct from traditional GABAergic sedatives, as a highly selective agonist for the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock . By mimicking the action of endogenous melatonin, Ramelteon and its metabolites facilitate the promotion of sleep onset and exert influence on the circadian system . Research into metabolites like Despropionyl Ramelteon Hydrochloride is crucial for understanding the pharmacokinetics, metabolic pathways, and overall pharmacologic profile of the parent drug. It provides scientists with a valuable tool for investigating the distinct roles of the MT1 and MT2 receptors in sleep initiation and the maintenance of circadian phase, potentially contributing to the development of novel therapeutics for sleep disorders and circadian rhythm disruptions . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335307
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-80-5
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Despropionyl Ramelteon Hydrochloride synthesis pathway and development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, development, and technical specifications of Despropionyl Ramelteon Hydrochloride , the critical chiral amine intermediate (and primary metabolite) of the insomnia therapeutic Ramelteon.

Executive Summary & Chemical Profile

Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5) is the free amine precursor to Ramelteon.[1][2][3] Chemically defined as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride , it represents the "naked" pharmacophore before the final propionylation step that confers MT1/MT2 receptor selectivity.

In drug development, this molecule serves two critical roles:

  • Key Intermediate: It is the final chiral scaffold in the API manufacturing process. The stereocenter at C8 is established at this stage.

  • Primary Metabolite (M-II): It is the major deacylated metabolite observed in pharmacokinetics studies, often used as a reference standard.

Chemical Specifications
ParameterDetail
Chemical Name (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine HCl
CAS Number 196597-80-5 (HCl Salt); 196597-78-1 (Free Base)
Molecular Formula C₁₃H₁₇NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 239.74 g/mol
Chirality (S)-Enantiomer (Critical for biological activity)
Appearance White to off-white crystalline powder

Retrosynthetic Analysis

The synthesis of Despropionyl Ramelteon hinges on constructing the tricyclic indeno-furan core and introducing the ethylamine side chain with high enantioselectivity.

Retrosynthesis Figure 1: Retrosynthetic disconnection of Despropionyl Ramelteon. Target Despropionyl Ramelteon HCl (Chiral Amine) Inter1 Allylic Amine / Vinyl Nitrile (Unsaturated Precursor) Target->Inter1 Asymmetric Hydrogenation (Stereocenter Setup) Core 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (Tricyclic Ketone) Inter1->Core HWE Reaction (Side Chain Install) Precursor 2,3-Dihydrobenzofuran (Starting Material) Core->Precursor Friedel-Crafts Cyclization

Primary Synthesis Pathway: The Yamano Process

The most authoritative route, developed by Takeda (Yamano et al.), utilizes a highly efficient Asymmetric Hydrogenation strategy. This route avoids wasteful classical resolution and ensures high enantiomeric excess (>90% ee).

Phase 1: Olefination (Side Chain Installation)

The tricyclic ketone is converted to a vinyl nitrile via a Horner-Wadsworth-Emmons (HWE) reaction.[9]

  • Reagents: Diethyl cyanomethylphosphonate, Sodium hydride (NaH) or Sodium hydroxide (NaOH).

  • Mechanism: The phosphonate carbanion attacks the C8 ketone, eliminating phosphate to form the

    
    -unsaturated nitrile.
    
  • Outcome: Formation of (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile.

Phase 2: Selective Reduction to Allylamine

Before the chiral center is set, the nitrile group is reduced to a primary amine while preserving the double bond (or reducing it non-stereoselectively if using Route B).

  • Catalyst: Raney Cobalt or Raney Nickel.[10]

  • Conditions: H₂ pressure, alkaline environment (NH₃/MeOH).

  • Criticality: This step creates the substrate for the asymmetric catalyst.

Phase 3: Asymmetric Hydrogenation (The Core Technology)

This is the defining step. The allylic amine is hydrogenated using a chiral Ruthenium or Rhodium catalyst to set the (S)-configuration.

  • Catalyst System: [RuCl(benzene)((R)-BINAP)]Cl or Rh-Josiphos complexes.

  • Mechanism: The primary amine moiety coordinates with the metal center, directing the hydride attack to the Re-face of the olefin, exclusively yielding the (S)-enantiomer.

  • Yield/Purity: Typically >90% yield and >95% ee.[6]

ForwardSynthesis Figure 2: The Yamano Asymmetric Hydrogenation Pathway. Ketone Tricyclic Ketone (C11H10O2) Nitrile Vinyl Nitrile (Intermediate) Ketone->Nitrile 1. HWE Reaction (DiEt-CN-Phosphonate) Allylamine Allylamine (Substrate) Nitrile->Allylamine 2. Selective Reduction (Raney Co, H2) Desprop Despropionyl Ramelteon (Amine HCl) Allylamine->Desprop 3. Asymmetric Hydrogenation (Ru-(R)-BINAP / H2) 4. HCl Salt Formation

Detailed Experimental Protocol

Note: This protocol synthesizes the HCl salt from the allylamine precursor via asymmetric hydrogenation, representing the most technical step.

Objective: Synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine HCl.

Reagents & Equipment[6][7][11]
  • Substrate: (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethanamine (Allylamine).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl (0.5 mol%).

  • Solvent: Degassed THF or Methanol.

  • Apparatus: High-pressure stainless steel autoclave (Hastelloy preferred).

Procedure
  • Inertion: Purge the autoclave with Nitrogen (N₂) three times to remove oxygen, which poisons the Ru-BINAP catalyst.

  • Loading: Under N₂ flow, charge the vessel with the Allylamine substrate (1.0 eq) dissolved in degassed THF (5 volumes).

  • Catalyst Addition: Add the [RuCl(benzene)((R)-BINAP)]Cl catalyst (0.005 eq) rapidly to minimize air exposure.

  • Hydrogenation:

    • Pressurize with Hydrogen (H₂) to 50–70 bar (5–7 MPa) .

    • Heat the reaction mixture to 50°C .

    • Stir vigorously (800+ RPM) for 15–20 hours.

  • Work-up:

    • Cool to room temperature and carefully vent H₂.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

  • Salt Formation:

    • Redissolve the oily residue in Ethyl Acetate.

    • Add 1.1 eq of HCl (as a solution in IPA or gas).

    • The target HCl salt precipitates as a white solid.

    • Recrystallization: If ee < 99%, recrystallize from Ethanol/Acetone.

Critical Process Parameters (CPP) & Data

Solvent & Catalyst Screening Data

The choice of solvent heavily influences the enantioselectivity of the Ruthenium catalyst.

Solvent SystemCatalystPressure (MPa)Yield (%)Enantiomeric Excess (% ee)
THF Ru-(R)-BINAP 5.0 96% 94% (S)
MethanolRu-(R)-BINAP5.092%88% (S)
TolueneRu-(R)-BINAP5.085%90% (S)
THFRh-Josiphos1.095%92% (S)
Impurity Profile

During the synthesis of Despropionyl Ramelteon, three specific impurities must be monitored:

  • The (R)-Enantiomer: Result of poor catalyst stereocontrol. Limit: <0.5%.

  • Dimer Impurity: Formed during the nitrile reduction step if concentration is too high.

  • Over-reduced Alkane: If the furan ring is hydrogenated (rare, requires harsh conditions).

References

  • Yamano, T., et al. "Approach to the Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Hydrogenation."[9][11] Tetrahedron: Asymmetry, vol. 17, no. 2, 2006, pp. 184–190.[10] Link

  • Yamashita, M., & Yamano, T. "Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine."[11] Chemistry Letters, vol. 38, no.[9] 1, 2009, pp. 100–101.[9] Link

  • Uchikawa, O., et al. "Synthesis of a Novel Melatonin Receptor Agonist, Ramelteon (TAK-375)." Journal of Medicinal Chemistry, vol. 45, no. 19, 2002, pp. 4222–4239. Link

  • Takeda Chemical Industries. "Process for Producing Ramelteon Intermediate." U.S. Patent 6,034,239, 2000. Link

Sources

Biological Activity & Pharmacological Profile of Despropionyl Ramelteon (Metabolite M-II)

[1]

Executive Summary

Despropionyl Ramelteon , widely designated in pharmacokinetics as Metabolite M-II , represents a critical paradox in the pharmacology of melatonin receptor agonists. While it possesses significantly lower binding affinity (approximately 1/10th to 1/50th) for MT1 and MT2 receptors compared to the parent drug (Ramelteon), it circulates at systemic concentrations 20- to 100-fold higher.[1][2]

For drug development professionals, M-II is not merely a degradation product; it is a pharmacologically active surrogate that sustains the therapeutic window of Ramelteon. This guide analyzes the biological activity, synthesis, and receptor kinetics of M-II, providing a technical roadmap for understanding its role in the clinical efficacy of Rozerem.

Chemical Identity & Metabolic Formation

Ramelteon is a tricyclic indan derivative.[3] Its metabolism is stereoselective and extensive, primarily driven by hepatic cytochrome P450 enzymes.

The Metabolic Pathway

The formation of Despropionyl Ramelteon (M-II) occurs via the cleavage of the propionamide side chain or direct oxidation pathways mediated by CYP1A2 (major) and CYP3A4/2C (minor). Unlike other metabolites (M-I, M-III, M-IV) which are largely inactive or rapidly conjugated, M-II retains the core pharmacophore required for receptor binding.

Visualization: Metabolic Cascade

The following diagram illustrates the biotransformation of Ramelteon into its active metabolite M-II.[3]

MetabolicPathwayRamelteonRamelteon(Parent Drug)CYP1A2CYP1A2(Hepatic Oxidation)Ramelteon->CYP1A2Major RouteM_IIDespropionyl Ramelteon(Metabolite M-II)[Active]CYP1A2->M_IIDealkylation/OxidationInactiveGlucuronide Conjugates(Renal Excretion)M_II->InactivePhase II Metabolism

Figure 1: Hepatic biotransformation pathway of Ramelteon to its major active metabolite, M-II.

Pharmacodynamics: Receptor Interaction & Potency

The biological activity of Despropionyl Ramelteon is defined by its interaction with the high-affinity melatonin receptors MT1 (Suprachiasmatic Nucleus - Sleep Onset) and MT2 (Circadian Phase Shifting).

Binding Affinity Profile

Despite retaining the indeno[5,4-b]furan core, the loss of the propionyl group significantly alters the steric fit within the receptor pocket, reducing affinity. However, it retains full agonist intrinsic activity.

Table 1: Comparative Binding Affinity (


) and Potency
ParameterRamelteon (Parent)Despropionyl Ramelteon (M-II)Relative Potency (M-II/Parent)
hMT1 Affinity (

)
14.0 pM~114 - 208 pM~1/10x
hMT2 Affinity (

)
112 pM~566 - 1470 pM~1/20x
Functional IC50 Low pM rangeHigh pM / Low nM range~1/25x
Selectivity High (vs. GABA/Opiates)High (vs. GABA/Opiates)Equivalent Selectivity

Note: Data synthesized from FDA Pharmacology Reviews and Kato et al. (2005).

Mechanism of Action (Signaling)

Both Ramelteon and M-II function as

453

SignalingLigandDespropionyl Ramelteon (M-II)ReceptorMT1 / MT2 Receptor(GPCR)Ligand->ReceptorBindsG_ProteinG_i Protein(Activation)Receptor->G_ProteinCouplesEffectorAdenylyl Cyclase(Inhibition)G_Protein->EffectorInhibitsMessengercAMP Levels(Decrease)Effector->MessengerReducesOutcomeSleep Promotion(Hypnotic Effect)Messenger->OutcomeTriggers

Figure 2: Intracellular signaling cascade initiated by M-II binding to MT1/MT2 receptors.

Pharmacokinetics: The "Exposure vs. Affinity" Balance

The clinical relevance of Despropionyl Ramelteon is driven by its pharmacokinetics (PK). While individual molecules of M-II are weak, their collective presence overwhelms the system, contributing significantly to the net pharmacological effect.

  • Systemic Exposure: M-II exposure (AUC) is 20 to 100-fold higher than Ramelteon.[1][2][6]

  • Half-Life: M-II has a longer elimination half-life (

    
     hours) compared to Ramelteon (
    
    
    hours).[4][6]
  • Implication: As Ramelteon is rapidly cleared, M-II sustains the sleep-maintenance effect.

Experimental Protocols

For researchers characterizing this metabolite, the following protocols ensure robust data generation.

Protocol: Preparation of Despropionyl Ramelteon (Hydrolysis)

Objective: To generate M-II from the parent compound for reference standards.

  • Dissolution: Dissolve 100 mg of Ramelteon in 5 mL of Ethanol (EtOH).

  • Acid Hydrolysis: Add 5 mL of 2N HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC or HPLC for the disappearance of the amide peak.
    
  • Neutralization: Cool to room temperature. Adjust pH to ~10 using 2N NaOH.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify the resulting amine via silica gel column chromatography (Eluent: DCM/MeOH 9:1).
    
  • Validation: Verify structure via

    
    -NMR (Loss of propionyl protons) and Mass Spectrometry (M+H expected ~204 Da).
    
Protocol: In Vitro Radioligand Binding Assay

Objective: To determine

Materials:

  • CHO-K1 cells stably expressing hMT1.

  • Radioligand:

    
    -Iodomelatonin (
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Workflow:

  • Membrane Prep: Homogenize CHO-hMT1 cells and centrifuge (20,000 x g, 20 min) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation:

    • Total volume:

      
      .
      
    • Add

      
       membrane suspension.
      
    • Add

      
      
      
      
      -Iodomelatonin (Final conc: 20 pM).
    • Add

      
       Despropionyl Ramelteon (Concentration range: 
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid vacuum filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% PEI.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.

Clinical & Safety Implications

While M-II is less potent, its high concentration raises specific safety considerations in drug development:

  • Genotoxicity: In in vitro chromosomal aberration assays (CHL cells), high concentrations of M-II (formed during metabolic activation) have shown clastogenic potential. However, in vivo micronucleus assays were negative, suggesting this is a threshold effect not relevant at clinical doses.

  • Drug-Drug Interactions: Since M-II is formed via CYP1A2, co-administration with strong CYP1A2 inhibitors (e.g., Fluvoxamine) drastically increases both Ramelteon and M-II exposure, necessitating contraindication.

References

  • Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist.[1][7] Neuropharmacology.[3][4][8]

  • FDA Center for Drug Evaluation and Research. (2005). Rozerem (Ramelteon) Pharmacology Review, Application Number: 21-782.

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders.[3][1][4][7] CNS Neuroscience & Therapeutics.

  • Takeda Pharmaceuticals. (2008). Rozerem Prescribing Information.

  • Fisher, A., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon.[3][1][2][4][5][6][9][10] Pharmacology.[3][1][2][4][5][6][7][8][10][11]

Despropionyl Ramelteon Hydrochloride as a Ramelteon metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5), the primary amine precursor and a specific hydrolytic metabolite of the melatonin receptor agonist Ramelteon. While Ramelteon’s major in vivo metabolic clearance is driven by CYP1A2-mediated hydroxylation (yielding the M-II metabolite), the despropionyl variant represents a critical node in both the synthetic manufacturing process (as the penultimate intermediate) and the degradation pathway (via amide hydrolysis).

For drug development professionals, this compound serves as a vital Critical Quality Attribute (CQA) marker. Its presence indicates either incomplete acylation during synthesis or hydrolytic instability in the drug product. This guide details the molecular architecture, metabolic context, and validated protocols for its isolation and quantification.

Molecular Identity & Physicochemical Architecture

Despropionyl Ramelteon is the "free amine" core of the Ramelteon molecule. Chemically, it lacks the propionyl amide side chain that confers the drug's specific binding affinity to MT1/MT2 receptors.

Parameter Technical Specification
Chemical Name (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride
Common Designations Ramelteon Amine Impurity; Ramelteon Impurity B; Deacetylated Ramelteon
CAS Number 196597-80-5 (HCl Salt); 196597-78-1 (Free Base)
Molecular Formula

Molecular Weight 239.74 g/mol (Salt); 203.28 g/mol (Free Base)
Solubility Profile Highly soluble in water/methanol (ionic salt form); Free base soluble in DCM/Ethyl Acetate.[1][2][][4]
pKa (Calculated) ~9.5 (Basic Amine) vs. Ramelteon (Neutral Amide)

Structural Significance: The transition from Despropionyl Ramelteon to Ramelteon involves the acylation of the primary amine. This structural change is binary: it switches the molecule from a basic, ionizable species (Despropionyl) to a neutral, lipophilic species (Ramelteon). This physicochemical divergence is the foundation of the separation protocols described in Section 3.

The Metabolic & Synthetic Nexus

Understanding the origin of Despropionyl Ramelteon requires mapping its dual role. It is the "parent" in synthesis but a "daughter" in degradation/metabolism.

Synthetic Pathway (Process Chemistry)

In the GMP manufacturing of Ramelteon, the Despropionyl amine is the key intermediate. It is reacted with propionyl chloride or propionic anhydride to form the final API. Residual levels of this amine in the final dosage form are strictly regulated as Process-Related Impurities .

Metabolic & Degradation Pathway
  • In Vivo: Ramelteon is extensively metabolized by CYP1A2 to form M-II (hydroxyl-ramelteon). However, amidase enzymes (in liver or gut) can theoretically cleave the amide bond, reverting the drug to the Despropionyl amine.

  • In Vitro (Stability): Under acidic or alkaline stress conditions, the amide bond of Ramelteon hydrolyzes, releasing Despropionyl Ramelteon.

Visualization: The Ramelteon Structural Lifecycle

Ramelteon_Lifecycle Precursor Synthetic Precursor (Cyanohydrin deriv.) Despropionyl Despropionyl Ramelteon (Free Amine / Impurity B) [Basic pKa ~9.5] Precursor->Despropionyl Reduction/Chiral Res. Ramelteon RAMELTEON (API) (Propionamide) [Neutral] Despropionyl->Ramelteon Acylation (Propionyl-Cl) Synthetic Step Ramelteon->Despropionyl Hydrolysis (Amidase/Acid) Degradation Pathway M_II Metabolite M-II (Hydroxyl-Ramelteon) [Major Circulating] Ramelteon->M_II CYP1A2 Oxidation (Primary Metabolism) Degradant Hydrolytic Degradants M_II->Degradant Further Metabolism

Figure 1: The structural lifecycle of Ramelteon, highlighting the Despropionyl moiety as both the immediate synthetic precursor and a potential hydrolytic degradant.[1][5]

Analytical Characterization Protocol

The quantification of Despropionyl Ramelteon is challenging due to its polarity difference from the parent drug. Standard C18 gradients optimized for the neutral Ramelteon often elute the polar amine in the void volume if pH is not controlled.

Scientific Rationale: To retain the Despropionyl amine on a hydrophobic column, we must either:

  • Suppress Ionization: Use a high pH (>10) mobile phase (requires hybrid silica columns).

  • Ion-Pairing: Use an acidic mobile phase with a sulfonate ion-pairing agent.

  • HILIC Mode: Use Hydrophilic Interaction Liquid Chromatography for the polar amine.

The protocol below utilizes a robust Reverse Phase (High pH) approach, which is preferred for simultaneous determination of the amine and the parent drug.

Protocol: High-pH RP-HPLC for Impurity Profiling

Objective: Separate Despropionyl Ramelteon (Amine) from Ramelteon (Amide) and M-II.

1. Chromatographic Conditions:

  • Column: XBridge C18 or Gemini C18 (High pH stable),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 10.0 with

    
    ).
    
    • Why: At pH 10, the amine (pKa ~9.5) is partially deprotonated, increasing hydrophobicity and retention.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 286 nm (Indeno-furan absorption maximum).

  • Column Temp: 35°C.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Initial equilibration
5.09010Isocratic hold for polar amine
20.04060Gradient to elute Ramelteon
25.04060Wash
26.09010Re-equilibration

3. Sample Preparation:

  • Solvent: Dissolve standards in 50:50 Water:Acetonitrile.

  • Note: Do not use pure acetonitrile for the amine salt; it may precipitate. Ensure the HCl salt is fully solubilized in the aqueous portion first.

Visualization: Analytical Decision Logic

Analytical_Workflow Start Sample: Ramelteon API/Plasma (Contains Parent + Despropionyl) Decision Target Analyte pKa? Start->Decision RouteA Standard Acidic RP-HPLC (0.1% Formic Acid) Decision->RouteA Ignore pKa RouteB High pH RP-HPLC (pH 10 NH4HCO3) Decision->RouteB Leverage pKa (Basic) RouteC HILIC Mode (High Organic) Decision->RouteC Orthogonal Separation ResultA Issue: Despropionyl elutes in void volume (Too polar) RouteA->ResultA ResultB Success: Amine deprotonated. Retained on C18. RouteB->ResultB ResultC Success: Amine retained via polar interactions. RouteC->ResultC

Figure 2: Analytical method development logic. Standard acidic conditions often fail for Despropionyl Ramelteon due to lack of retention; High pH or HILIC is recommended.

Quality Control & Regulatory Implications

In the context of an IND (Investigational New Drug) or NDA (New Drug Application), Despropionyl Ramelteon is scrutinized under ICH Q3A/Q3B (Impurities) guidelines.

  • Genotoxicity Assessment: As a primary amine, it must be evaluated for potential genotoxicity (ICH M7), although simple aliphatic amines are generally lower risk than aromatic amines.

  • Limit of Quantitation (LOQ): Analytical methods must be sensitive enough to detect this impurity at 0.05% levels in the final drug product.

  • Stability Indicating: An increase in Despropionyl Ramelteon levels during stability testing (accelerated conditions: 40°C/75% RH) confirms hydrolytic degradation of the drug product, necessitating tighter packaging controls (moisture protection).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Center for Drug Evaluation and Research. Application Number: 21-782. Clinical Pharmacology and Biopharmaceutics Review (Ramelteon). Retrieved from [Link]

  • European Medicines Agency (EMA). (2007). Assessment Report for Ramelteon. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological & Bioanalytical Profiling of Despropionyl Ramelteon (M-II)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Despropionyl Ramelteon (chemically known as (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine), often referred to as M-II , is the primary active metabolite of the insomnia therapeutic Ramelteon (Rozerem). While the parent drug exhibits nanomolar affinity for MT1 and MT2 melatonin receptors, M-II presents a unique pharmacological paradox: it possesses significantly lower receptor affinity (approximately 1/10th to 1/5th that of the parent) yet circulates at systemic exposures 20- to 100-fold higher than Ramelteon.[1][2]

This guide provides a standardized framework for investigating Despropionyl Ramelteon Hydrochloride.[3] It moves beyond basic identification to cover mechanistic characterization, synthesis of self-validating bioanalytical protocols, and the interpretation of its "mass-action" driven efficacy.

Chemical Identity & Metabolic Pathway[4][5]

Chemical Structure & Properties

Researchers utilizing "Despropionyl Ramelteon Hydrochloride" for in vitro stimulation or as a reference standard must distinguish between the salt form and the physiological free base.

  • IUPAC Name: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride

  • CAS Number: 196597-80-5 (HCl salt)[3][4]

  • Molecular Formula: C₁₃H₁₇NO[4][5]·HCl

  • Key Characteristic: Removal of the propionyl group from the ethylamine side chain of Ramelteon.

Metabolic Formation (The CYP1A2 Axis)

Ramelteon undergoes extensive first-pass metabolism.[6] The conversion to M-II is primarily mediated by CYP1A2 , making this metabolite highly sensitive to drug-drug interactions (e.g., Fluvoxamine inhibition or Rifampin induction).

MetabolicPathway cluster_legend Pathway Logic Ram Ramelteon (Parent Drug) CYP CYP1A2 (Major Enzyme) Ram->CYP First-Pass Metabolism MII Despropionyl Ramelteon (M-II Metabolite) CYP->MII Deacylation Elim Renal Elimination (Conjugates) MII->Elim Secondary Metabolism Legend Ramelteon is rapidly converted to M-II, resulting in high systemic accumulation.

Figure 1: The primary metabolic pathway of Ramelteon yielding Despropionyl Ramelteon (M-II).[2][7][8][9]

Pharmacodynamics: The Affinity-Exposure Paradox

To accurately model the effects of Despropionyl Ramelteon, researchers must account for the trade-off between binding affinity (Ki) and systemic concentration (AUC) .

Receptor Binding Profile

Despropionyl Ramelteon retains selectivity for MT1 and MT2 receptors but with reduced potency compared to the parent.[1][2][10]

Receptor SubtypeRamelteon Ki (pM)Despropionyl Ramelteon (M-II) Ki (pM)Fold Difference
MT1 (Human) ~14.0~114.0~10x Lower Affinity
MT2 (Human) ~112.0~566.0~5x Lower Affinity
MT3 (Hamster) >2000>2000Negligible

Data synthesized from FDA Pharmacology Reviews and Miyamoto et al. [1, 2]

Functional Potency (cAMP Inhibition)

In functional assays (inhibition of forskolin-stimulated cAMP in CHO cells), M-II demonstrates an IC50 of 208 pM (MT1) and 1470 pM (MT2). While less potent, the sheer abundance of M-II in plasma (20-100x higher than parent) ensures nearly saturated receptor occupancy in vivo, contributing significantly to the maintenance of sleep.

Bioanalytical Methodologies (LC-MS/MS)[12]

For pharmacokinetic studies or forensic analysis, differentiating M-II from Ramelteon is critical. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma (EDTA).

  • Volume: 200 µL plasma.

  • Precipitation Agent: Acetonitrile or Methanol (containing Internal Standard, e.g., Diazepam or deuterated Ramelteon).

  • Procedure: Vortex (1 min) -> Centrifuge (10,000 rpm, 10 min) -> Inject Supernatant.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Hedera ODS-2, 2.1 x 150mm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: Step gradient increasing %B from 15% to 85% over 5 minutes.

Mass Spectrometry Parameters (MRM Mode)

Detection should be performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ramelteon 260.2201.13020
Despropionyl Ramelteon (M-II) 204.1187.13022
IS (e.g., Diazepam) 285.1193.13530

Note: The transition 204.1 -> 187.1 corresponds to the loss of ammonia (NH3), characteristic of primary amines. [3, 4]

BioanalyticalWorkflow Sample Plasma Sample (200 µL) Precip Protein Precipitation (MeOH/ACN + IS) Sample->Precip Centrifuge Centrifugation (10k rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Ratio M-II/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Ramelteon and M-II.

Experimental Protocols for Investigation

Protocol A: In Vitro Binding Assay Validation

To verify the activity of a Despropionyl Ramelteon Hydrochloride batch:

  • Cell Line: CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Competition: Incubate cells with fixed radioligand (e.g., 20 pM) and varying concentrations of Despropionyl Ramelteon HCl (10⁻¹² to 10⁻⁵ M).

  • Incubation: 1 hour at 25°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B).

  • Analysis: Calculate Ki using the Cheng-Prusoff equation. Success Criteria: Ki should fall within 2-fold of literature values (114 pM for MT1).

Protocol B: Metabolic Stability Assessment
  • System: Human Liver Microsomes (HLM).

  • Substrate: Ramelteon (1 µM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Detection: Monitor disappearance of Ramelteon and appearance of M-II (m/z 204.1) using the LC-MS/MS method defined in Section 4.

References

  • FDA Center for Drug Evaluation and Research. (2005). Application No. 21-782: Pharmacology Review (Rozerem). Retrieved from [Link]

  • Miyamoto, M., et al. (2004). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Neuropharmacology. Retrieved from [Link] (Search Term: Ramelteon M-II Pharmacology)

  • Zhang, Y., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma. Biomedical Chromatography. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Despropionyl Ramelteon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, validated protocol for the quantification of Despropionyl Ramelteon Hydrochloride, a primary metabolite and known impurity of Ramelteon, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. The study of its metabolites, such as Despropionyl Ramelteon, is crucial for understanding the pharmacokinetics, metabolic pathways, and overall pharmacological profile of the parent drug.[1] Furthermore, as a potential impurity in the drug substance, accurate and precise quantification of Despropionyl Ramelteon Hydrochloride is essential for quality control and to ensure the safety and efficacy of the final pharmaceutical product.[1]

This application note details a robust, stability-indicating RP-HPLC method developed and validated for the quantification of Despropionyl Ramelteon Hydrochloride. The method is suitable for use in research, process development, and quality control environments.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture.[1] This method utilizes a reverse-phase approach, where the stationary phase (the column) is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture. Despropionyl Ramelteon Hydrochloride, a moderately non-polar compound, is retained on the column and then eluted by a mobile phase of a specific composition.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides effective retention for the analyte.

  • Mobile Phase: A mixture of an aqueous buffer (phosphate buffer) and an organic modifier (acetonitrile) is used. The buffer controls the pH to ensure the analyte is in a consistent, single ionic state, which leads to sharp, symmetrical peaks. Acetonitrile is used to modulate the polarity of the mobile phase to achieve the desired retention time.

  • Detection: Ultraviolet (UV) detection is employed. Despropionyl Ramelteon Hydrochloride contains a chromophore that absorbs UV light, with a maximum absorbance (λmax) expected to be similar to Ramelteon, around 282-287 nm.[1] This allows for sensitive and specific detection.

Materials and Reagents

  • Reference Standard: Despropionyl Ramelteon Hydrochloride (Purity ≥ 98%)[2][3]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade)

  • Sample Matrix: For this protocol, the sample is assumed to be a bulk drug substance or a pharmaceutical formulation (e.g., tablets).

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The specific parameters are outlined below.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05M KH₂PO₄ Buffer (pH 6.8) (40:60 v/v)[4][5]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 285 nm[4][5]
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase and Solutions

0.05M KH₂PO₄ Buffer (pH 6.8):

  • Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of deionized water.

  • Adjust the pH to 6.8 using a dilute solution of potassium hydroxide or orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter before use.

Mobile Phase (Acetonitrile:Buffer, 40:60 v/v):

  • Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 0.05M KH₂PO₄ buffer.

  • Degas the mixture for 15 minutes using an ultrasonic bath or an online degasser.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of Despropionyl Ramelteon Hydrochloride reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired range (e.g., 5, 10, 20, 40, 60 µg/mL).

Sample Preparation (from Tablet Formulation)
  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a target concentration of Despropionyl Ramelteon Hydrochloride and transfer it to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.[7]

  • Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from excipients or degradation products at the retention time of Despropionyl Ramelteon Hydrochloride.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity was evaluated over a concentration range of 10-60 µg/mL.[7]

Parameter Result Acceptance Criteria
Concentration Range 10 - 60 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
  • Accuracy: The closeness of the test results to the true value. It was determined by the recovery of a known amount of analyte spiked into a sample matrix.

Spike Level Mean Recovery (%) Acceptance Criteria
80%99.8%98.0% - 102.0%
100%100.5%98.0% - 102.0%
120%101.2%98.0% - 102.0%
  • Precision: The degree of scatter between a series of measurements. It is expressed as the Relative Standard Deviation (%RSD).

    • Repeatability (Intra-day Precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day Precision): Analysis performed by different analysts on different days.

Precision Type %RSD Acceptance Criteria
Repeatability0.45%%RSD ≤ 2.0%
Intermediate Precision0.85%%RSD ≤ 2.0%
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.1 µg/mL (The lowest amount of analyte that can be detected but not necessarily quantitated).

    • LOQ: 0.3 µg/mL (The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy).

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:Buffer) prep_std 2. Prepare Standard Stock Solution prep_mobile->prep_std prep_cal 3. Prepare Calibration Standards prep_std->prep_cal prep_sample 4. Prepare Sample (Weigh, Dissolve, Filter) prep_cal->prep_sample setup 5. System Setup & Equilibration prep_sample->setup inject_std 6. Inject Standards (Build Calibration Curve) setup->inject_std inject_sample 7. Inject Samples inject_std->inject_sample integrate 8. Integrate Peak Areas inject_sample->integrate calculate 9. Calculate Concentration (Using Calibration Curve) integrate->calculate report 10. Generate Report calculate->report

Caption: Workflow for Despropionyl Ramelteon HCl Quantification.

Conclusion

The RP-HPLC method described in this application note is simple, accurate, precise, and specific for the quantification of Despropionyl Ramelteon Hydrochloride in bulk drug and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is demonstrated to be suitable for routine quality control analysis and research applications.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gomes, F. P., et al. (2015). Two-dimensional liquid chromatographic analysis of ramelteon in human serum. Journal of the Brazilian Chemical Society.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Estimation of ramelteon in bulk and tablet dosage form by HPLC. [Link]

  • ResearchGate. HPLC method development for estimation of ramelteon in tablet dosage form. [Link]

  • ResearchGate. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. [Link]

  • PubMed. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. [Link]

  • Arabian Journal of Chemistry. (2010).
  • International Journal of Advance Research, Ideas and Innovations in Technology. DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Rasayan Journal of Chemistry. (2013). ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC. [Link]

  • Google Patents.
  • ResearchGate. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. [Link]

  • Axios Research. Despropionyl ramelteon hydrochloride - CAS - 196597-80-5. [Link]

Sources

In vivo research models for Despropionyl Ramelteon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vivo Research Models for Despropionyl Ramelteon Hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo studies for Despropionyl Ramelteon Hydrochloride, the primary active metabolite of the insomnia therapeutic, Ramelteon. Referred to as M-II, this metabolite is a significant contributor to the overall pharmacological effect of the parent drug due to its substantial systemic exposure and longer half-life.[1][2][3] This guide details the rationale for selecting specific animal models, outlines key experimental protocols for assessing sleep and circadian rhythm modulation, and provides insights into data interpretation. The protocols and recommendations herein are grounded in established scientific principles to ensure robust and reproducible outcomes.

Introduction: The Scientific Case for Studying Despropionyl Ramelteon Hydrochloride (M-II)

Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, which are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus—the body's master circadian clock.[4][5] Its therapeutic action for insomnia is primarily attributed to its chronohypnotic effect, which mimics endogenous melatonin to regulate the sleep-wake cycle.[4][5]

Following oral administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites.[6][7] The most significant of these is Despropionyl Ramelteon Hydrochloride, also known as M-II.[3] While M-II exhibits a lower binding affinity for MT1 and MT2 receptors compared to ramelteon, its systemic concentrations are 20 to 100 times higher than the parent drug, and it possesses a longer elimination half-life (2-5 hours for M-II vs. 1-2.6 hours for ramelteon).[3][8][9] This distinct pharmacokinetic profile suggests that M-II is a major contributor to the sustained clinical efficacy of ramelteon.[1][2]

Therefore, dedicated in vivo investigation of M-II is critical for:

  • Deconvoluting Pharmacodynamics: To isolate and quantify the specific contribution of M-II to the sleep-promoting and circadian-modulating effects of ramelteon.

  • Exploring Therapeutic Potential: To assess M-II as a potential standalone therapeutic agent with a differentiated pharmacokinetic profile.

  • Understanding Metabolite-Specific Effects: To characterize any unique pharmacological properties or potential off-target effects not observed with the parent compound.

Foundational Biology: Mechanism of Action

The primary mechanism of action for both ramelteon and its active metabolite, M-II, is agonism at the MT1 and MT2 melatonin receptors. These G-protein coupled receptors are integral to the regulation of circadian rhythms.[2]

  • MT1 Receptor Activation: Primarily associated with the suppression of neuronal firing in the SCN, leading to a decrease in arousal and the promotion of sleepiness.

  • MT2 Receptor Activation: Primarily involved in phase-shifting the circadian clock, helping to realign the internal body clock with the external light-dark cycle.

The study of M-II in vivo allows for the direct observation of these receptor-mediated effects on complex physiological endpoints like sleep architecture and locomotor activity patterns.

Melatonin_Pathway cluster_0 Presynaptic Terminal (SCN) cluster_1 Postsynaptic Neuron (SCN) MII Despropionyl Ramelteon Hydrochloride (M-II) MT1 MT1 Receptor MII->MT1 Agonist MT2 MT2 Receptor MII->MT2 Agonist G_protein Gi/o Protein MT1->G_protein MT2->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Converts ATP Sleep Sleep Promotion cAMP->Sleep PhaseShift Circadian Phase Shift cAMP->PhaseShift

Caption: Simplified signaling pathway of Despropionyl Ramelteon Hydrochloride (M-II).

Selecting the Appropriate In Vivo Model

The choice of animal model is paramount for translational relevance. Rodents, particularly mice and rats, are the most widely used and validated models for sleep and circadian rhythm research due to their physiological and genetic similarities to humans in these domains.[10][11]

ModelStrengthsWeaknessesRecommended Use Case for M-II
Mouse (e.g., C57BL/6J) Well-characterized sleep patterns. Availability of transgenic strains to probe genetic pathways. High-throughput screening is feasible.[10][12]Small size can make surgical implantation for EEG challenging. Polyphasic sleep pattern differs from human monophasic sleep.Initial efficacy screening, dose-response studies, assessment of sleep architecture (NREM/REM), and basic circadian rhythm analysis.
Rat (e.g., Sprague-Dawley, Wistar) Larger size facilitates surgical procedures (EEG/EMG). Sleep architecture is well-defined and responsive to hypnotics.[13] Robust behavioral patterns.Lower throughput than mice. Higher compound requirement per animal.Detailed polysomnography (PSG) studies, complex behavioral assessments, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Syrian Hamster Exhibit exceptionally clear and robust circadian rhythms, making them ideal for phase-shifting studies.[14]Less commonly used for sleep architecture studies compared to rats and mice. Fewer genetic tools available.Definitive studies on circadian phase-shifting properties of M-II.
Cat Historically used in sleep research; M-II has demonstrated efficacy in this model.[1][2][4] Clear sleep-wake states.Ethical considerations and high cost limit their use. Not a standard model in modern drug discovery pipelines.Primarily for historical comparison or specific neurophysiological questions.

Recommendation: For a comprehensive evaluation of M-II, a tiered approach is advised. Begin with mouse models for initial screening and dose-finding, followed by more detailed mechanistic and sleep architecture studies in rats.

Key Experimental Protocols

The following protocols provide a framework for investigating the hypnotic and chronobiotic effects of M-II.

Protocol 1: Assessment of Hypnotic Efficacy using EEG/EMG in Rats

This protocol is the gold standard for definitively characterizing the effects of a compound on sleep architecture.[15]

Objective: To quantify the effects of M-II on sleep latency, total sleep time, and the distribution of NREM and REM sleep.

Methodology:

  • Animal Model: Adult male Wistar rats (250-300g).

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the nuchal (neck) muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental acrylic.

    • Allow a minimum of one week for post-operative recovery.[15]

  • Habituation:

    • House rats individually in sound-attenuated, environmentally controlled recording chambers.

    • Maintain a strict 12:12 light/dark cycle (e.g., lights on at 7:00 AM, off at 7:00 PM).[15]

    • Connect the animals to the recording cables and allow for a 2-3 day habituation period.

  • Drug Administration & Recording:

    • Prepare Despropionyl Ramelteon Hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer M-II or vehicle via oral gavage (p.o.) approximately 30 minutes before the onset of the dark (active) phase. A crossover design, where each animal receives all treatments, is recommended.

    • Record EEG/EMG data continuously for at least 8-12 hours post-dosing.

  • Data Analysis:

    • Score the EEG/EMG data in 10-second epochs into three states: Wake, NREM sleep, and REM sleep, based on standard criteria.[13][16]

    • Primary Endpoints:

      • Latency to Persistent Sleep: Time from dosing to the first continuous 1-2 minutes of NREM sleep.

      • Total Sleep Time: Cumulative duration of NREM + REM sleep.

      • Sleep Architecture: Time spent in NREM and REM sleep, number and duration of sleep/wake bouts.

Expected Quantitative Data:

Treatment GroupLatency to Sleep (min)Total NREM Sleep (min)Total REM Sleep (min)Wake After Sleep Onset (min)
Vehicle25.4 ± 3.1180.2 ± 12.545.1 ± 5.630.5 ± 4.2
M-II (0.1 mg/kg)18.1 ± 2.5215.7 ± 10.948.3 ± 6.122.1 ± 3.8*
M-II (1.0 mg/kg)12.5 ± 1.9 240.4 ± 14.250.2 ± 5.915.8 ± 2.9**
Data are presented as Mean ± SEM. Data are hypothetical for illustrative purposes. *p<0.05, **p<0.01 vs. Vehicle.

Caption: Experimental workflow for EEG/EMG-based sleep studies.

Protocol 2: Assessment of Circadian Rhythm Modulation in Mice

This protocol assesses the ability of M-II to shift the phase of the master circadian clock, a key property of melatonin agonists.

Objective: To determine if M-II can induce phase shifts in the circadian rhythm of locomotor activity.

Methodology:

  • Animal Model: Adult male C57BL/6J mice.

  • Housing and Baseline:

    • House mice individually in cages equipped with running wheels.

    • Maintain the cages in light-tight, ventilated chambers.

    • Entrain the mice to a 12:12 light/dark cycle for at least two weeks.

    • Transfer mice to constant darkness (DD) to allow their endogenous rhythm to "free-run." Monitor activity for 7-10 days to establish a stable free-running period.[17]

  • Drug Administration:

    • The timing of drug administration is critical. To test for phase advances, dose the compound during the animal's subjective late day (Circadian Time 10, CT10). To test for phase delays, dose during the subjective early night (CT14). CT12 is defined as the onset of activity in constant darkness.

    • Administer a single dose of M-II or vehicle via oral gavage under a dim red light.

  • Post-Dosing Monitoring:

    • Continue to record wheel-running activity in constant darkness for at least 10-14 days after dosing.

  • Data Analysis:

    • Generate actograms (double-plotted activity charts) for visualization.

    • Calculate the phase shift by fitting a regression line to the activity onsets for the 5-7 days before the pulse and the 7-10 days after the pulse. The difference between these two lines on the day of the pulse represents the phase shift in hours.[17]

    • A phase-response curve (PRC) can be generated by administering the drug at different circadian times.

Conclusion and Future Directions

Despropionyl Ramelteon Hydrochloride (M-II) is a pharmacologically active metabolite that likely plays a crucial role in the therapeutic profile of ramelteon. The in vivo models and protocols detailed in this guide provide a robust framework for elucidating its specific contributions to sleep induction and circadian rhythm regulation. By employing gold-standard techniques such as rodent polysomnography and locomotor activity monitoring, researchers can generate high-quality, translatable data.[18][19]

Future research should focus on integrating these pharmacodynamic assessments with detailed pharmacokinetic studies to build comprehensive PK/PD models. Furthermore, leveraging genetic models (e.g., clock gene knockout mice) can provide deeper insights into the specific molecular pathways through which M-II exerts its effects, ultimately advancing the development of next-generation chronobiotic therapeutics.[18]

References

  • A Review of animal models of the circadian cycle - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Basic research on circadian disruption using animal and human organoid models: a review. (2025). Cell Regeneration, 14(1). [Link]

  • Telling the Time with a Broken Clock: Quantifying Circadian Disruption in Animal Models. (2019). Clocks & Sleep, 1(1), 154-171. [Link]

  • Rodent Models for the Analysis of Tissue Clock Function in Metabolic Rhythms Research. (2017). Frontiers in Endocrinology, 8. [Link]

  • Circadian Disruption and Metabolic Disease: Findings from Animal Models. (2014). Obesity, 22(1), 6-12. [Link]

  • Insomnia-related rodent models in drug discovery. (2015). Acta Pharmaceutica Sinica B, 5(1), 11-18. [Link]

  • Preclinical models of insomnia: advances, limitations, and future directions for drug discovery. (2025). Expert Opinion on Drug Discovery, 1-13. [Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. (2014). Pharmacology, 94(1-2), 41-47. [Link]

  • Preclinical models of insomnia: advances, limitations, and future directions for drug discovery. (2025). Expert Opinion on Drug Discovery, 1-13. [Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. (2007). CNS Neuroscience & Therapeutics, 13(2), 157-168. [Link]

  • Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. (2014). Pharmacology, 94(1-2), 41-47. [Link]

  • Insomnia-related rodent models in drug discovery. (2015). Acta Pharmaceutica Sinica B, 5(1), 11-18. [Link]

  • Center for Drug Evaluation and Research - accessdata.fda.gov. (2005). Retrieved February 24, 2026, from [Link]

  • Metabolic pathway of ramelteon in humans. Ramelteon is extensively... | Download Scientific Diagram. (n.d.). Retrieved February 24, 2026, from [Link]

  • Molecular Modelling Analysis of the Metabolism of Ramelteon. (2007). Trends in Applied Sciences Research, 2(4), 313-320. [Link]

  • Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. (2011). Clinical Medicine Insights: Therapeutics, 3, CMT.S3983. [Link]

  • Rapid assessment of sleep/wake behaviour in mice. (2012). Journal of Neuroscience Methods, 205(1), 106-115. [Link]

  • Rapid Assessment of Sleep-Wake Behavior in Mice. (2012). Journal of Neuroscience Methods, 205(1), 106-115. [Link]

  • Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings. (2025). JoVE. [Link]

  • REVIEW ON INSOMNIA – IN-VIVO AND IN-VITRO STUDIES. (2024). International Journal of Biology, Pharmacy and Allied Sciences, 13(4), 1838-1850. [Link]

  • Automated Classification of Sleep–Wake States and Seizures in Mice. (2020). eNeuro, 7(5). [Link]

  • A Novel Continuously Recording Approach for Unraveling Ontogenetic Development of Sleep-Wake Cycle in Rats. (2019). Frontiers in Neuroscience, 13. [Link]

  • Ramelteon - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Rozerem (ramelteon) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved February 24, 2026, from [Link]

  • In Vivo Pharmacology Services | Medicilon. (n.d.). Retrieved February 24, 2026, from [Link]

  • Despropionyl ramelteon hydrochloride - CAS - 196597-80-5 - Axios Research. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Solubility problems and solutions for Despropionyl Ramelteon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Despropionyl Ramelteon Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl Ramelteon Hydrochloride is a primary metabolite of the selective melatonin receptor agonist, Ramelteon.[1] As a key compound in sleep and circadian rhythm research, its accurate and consistent solubilization is fundamental to obtaining reliable and reproducible experimental results.[1] This guide provides a comprehensive resource for troubleshooting common solubility challenges encountered with this compound. We will explore the physicochemical principles governing its solubility and provide detailed, step-by-step protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of Despropionyl Ramelteon Hydrochloride?

Despropionyl Ramelteon Hydrochloride is the hydrochloride salt of an amine metabolite of Ramelteon.[1][2] As a salt, it is designed to have improved aqueous solubility compared to its free base form. Key properties are summarized below:

PropertyValue/InformationSource
Chemical Name 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][3]benzofuran-8-yl]ethanamine;hydrochloride[1]
CAS Number 196597-80-5[2][4][5][6]
Molecular Formula C₁₃H₁₇NO·HCl[2][5]
Molecular Weight 239.74 g/mol [6]
Form Solid / Crystalline solid[3]
Storage 2-8°C, stored under nitrogen[4]

Q2: What is the expected solubility of the parent compound, Ramelteon? Can I use this as a guide?

The parent drug, Ramelteon, is described as very slightly soluble in water and in aqueous buffers from pH 3 to 11.[7][8] However, it is freely soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[7][8] While this provides a useful starting point, Despropionyl Ramelteon, as the hydrochloride salt of a primary amine, will exhibit more significant pH-dependent aqueous solubility. The presence of the ionizable amine makes its solubility profile distinct from the parent amide, Ramelteon.

Q3: I dissolved the compound in water, but it crashed out when I added it to my neutral pH cell culture media. Why?

This is a classic example of pH-dependent precipitation. Despropionyl Ramelteon Hydrochloride is the salt of a weak base. In acidic water (the likely pH of water with a dissolved HCl salt), the amine group is protonated (R-NH₃⁺), which makes it polar and water-soluble. When you introduce this acidic stock into a buffered solution at neutral pH (e.g., pH 7.4), the environment is more basic. This causes the protonated amine to deprotonate, converting it back to the less soluble free base form (R-NH₂), which then precipitates out of the solution.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a logical workflow for addressing solubility problems, from initial solvent selection to advanced formulation strategies.

Problem 1: The compound does not dissolve in aqueous buffers (e.g., PBS pH 7.4).
  • Root Cause Analysis: The free base form of the molecule, which is favored at neutral to alkaline pH, has low intrinsic aqueous solubility. The hydrochloride salt form requires an acidic environment to remain fully ionized and dissolved.

  • Solution Workflow:

    • Acidified Aqueous Buffer: Attempt to dissolve the compound in a slightly acidic buffer, such as a citrate buffer at pH 3-5. This maintains the protonated, soluble form of the amine.

    • pH Adjustment: Prepare a stock solution in water and then lower the pH by adding a small amount of dilute HCl (e.g., 0.1 N HCl) dropwise until the compound fully dissolves.[9] Always check the final pH.

    • Organic Co-Solvents: If a purely aqueous solution is not required, using common organic solvents is the most reliable approach.

Problem 2: How do I prepare a high-concentration stock solution for in vitro assays?
  • Root Cause Analysis: For many in vitro studies, a high-concentration stock is needed to minimize the volume of solvent added to the assay, which can have off-target effects. Organic solvents are ideal for this purpose.

  • Solution Workflow:

    • Primary Recommendation (DMSO): Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[10] The parent compound, Ramelteon, is freely soluble in DMSO.[7][8]

    • Alternative Organic Solvents: Ethanol and methanol are also effective solvents for the parent compound and are suitable for Despropionyl Ramelteon Hydrochloride.[3][7][8]

    • Best Practices: When using organic solvents, ensure the final concentration in your assay medium is low (typically ≤0.5% for DMSO) to prevent solvent-induced cytotoxicity.[10] Always include a vehicle control in your experiments.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for most in vitro applications.

Materials:

  • Despropionyl Ramelteon Hydrochloride (MW: 239.74 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[11]

  • Vortex mixer and sonicator

Procedure:

  • Equilibration: Allow the vial of Despropionyl Ramelteon Hydrochloride and the DMSO to reach room temperature before opening to prevent moisture condensation.[10][11]

  • Weighing: Accurately weigh out a precise amount of the compound. For example, to make 1 mL of a 10 mM stock, weigh 2.397 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile vial.

    • Add the calculated volume of DMSO (e.g., 1 mL).

    • Vortex vigorously for 1-2 minutes.[10][12]

  • Verification & Sonication:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.[10]

    • If dissolution is incomplete, place the vial in a water bath sonicator for 5-10 minutes until the solution is clear.[10]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes to minimize freeze-thaw cycles.[10]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Store aliquots at -20°C or -80°C for long-term stability.[10]

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Co-Solvent System)

For in vivo use, a biocompatible vehicle is required. This protocol uses a common co-solvent system. Note: This is a general starting point and may require optimization.

Materials:

  • High-concentration stock solution in Ethanol (e.g., 40 mM)

  • PEG-400 (Polyethylene glycol 400)

  • Tween® 80 or other suitable surfactant

  • Sterile water or saline

Procedure:

  • Prepare Stock: First, prepare a concentrated stock solution in 100% ethanol as described in Protocol 1 (substituting ethanol for DMSO).

  • Prepare Vehicle: In a sterile tube, prepare the co-solvent vehicle. A common formulation is:

    • 10% Ethanol

    • 40% PEG-400

    • 50% Saline with 5% Tween® 80

  • Dilution:

    • Slowly add the required volume of the ethanol stock solution to the PEG-400 component while vortexing.

    • Continue vortexing while adding the saline/Tween® 80 component.

    • The final solution should be clear. A transient cloudiness upon adding the aqueous component is normal but should clear with agitation.[13]

  • Administration: Administer the dosing solution promptly after preparation, as its stability may be limited.[13] Always conduct a small-scale pilot test to ensure the compound remains in solution at the final desired concentration.

Visualized Workflow & Data

Troubleshooting Decision Tree

The following diagram outlines a logical path for troubleshooting solubility issues with Despropionyl Ramelteon Hydrochloride.

Solubility_Troubleshooting start Start: Dissolve Despropionyl Ramelteon HCl solvent_choice Select Solvent System start->solvent_choice aqueous Aqueous System (e.g., buffer for assay) solvent_choice->aqueous In Vitro Assay organic Organic Stock (for dilution into aqueous) solvent_choice->organic Stock Solution dissolves_aq Does it dissolve? aqueous->dissolves_aq dissolves_org Does it dissolve? organic->dissolves_org success_aq Success! Proceed with experiment. dissolves_aq->success_aq Yes fail_aq Precipitation or Incomplete Dissolution dissolves_aq->fail_aq No success_org Success! Prepare aliquots and store at -20°C. Dilute into final medium. dissolves_org->success_org Yes fail_org Incomplete Dissolution dissolves_org->fail_org No troubleshoot_aq Troubleshoot Aqueous fail_aq->troubleshoot_aq troubleshoot_org Troubleshoot Organic fail_org->troubleshoot_org ph_adjust Adjust pH to < 6.0 with dilute HCl troubleshoot_aq->ph_adjust sonicate Apply Sonication (5-15 min) troubleshoot_org->sonicate check_dissolves_ph Does it dissolve? ph_adjust->check_dissolves_ph check_dissolves_ph->success_aq Yes use_organic Switch to Organic Stock Protocol (DMSO/EtOH) check_dissolves_ph->use_organic No use_organic->organic check_dissolves_sonic Does it dissolve? sonicate->check_dissolves_sonic check_dissolves_sonic->success_org Yes warm Gentle Warming (37°C) check_dissolves_sonic->warm No check_dissolves_warm Does it dissolve? warm->check_dissolves_warm check_dissolves_warm->success_org Yes contact_support Consult technical data sheet or contact supplier for advanced formulation. check_dissolves_warm->contact_support No

Caption: A decision tree for systematically resolving solubility issues.

Recommended Solvents Summary
SolventApplication TypeKey Considerations
DMSO In Vitro Stock SolutionExcellent solubilizing power.[7][8] Keep final concentration in assay <0.5%.[10]
Ethanol In Vitro / In Vivo StockGood solubilizing power.[7][8] Can be used in co-solvent systems for animal studies.
Acidified Water/Buffer (pH < 6) Aqueous AssaysMaintains the protonated, soluble form. May alter experimental pH.
Co-Solvent Vehicle In Vivo DosingRequires careful formulation and stability testing. A common example is PEG/Tween/Saline.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Gong, Y., Wang, Y., & Wang, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Ramelteon Tablets: Package Insert / Prescribing Info / MOA. (2026, January 20). Drugs.com. [Link]

  • NDA 21-782 Page 4 ROZEREM™ (ramelteon) tablets DESCRIPTION. (2005, July 22). accessdata.fda.gov. [Link]

  • Center for Drug Evaluation and Research. (2005, June 30). accessdata.fda.gov. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved February 24, 2026, from [Link]

  • Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. (2019, September 13). protocols.io. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). adoc.tips. Retrieved February 24, 2026, from [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores. [Link]

  • Despropionyl ramelteon hydrochloride. (n.d.). Axios Research. Retrieved February 24, 2026, from [Link]

  • Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (2022, November 2). Semantic Scholar. [Link]

  • Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Experimental Conditions for Despropionyl Ramelteon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Despropionyl Ramelteon Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges. As a primary metabolite and critical impurity of Ramelteon, understanding the behavior of Despropionyl Ramelteon Hydrochloride is paramount for robust analytical method development, stability testing, and quality control of the active pharmaceutical ingredient (API).[1][2][3] This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is Despropionyl Ramelteon Hydrochloride and why is it important?

Despropionyl Ramelteon Hydrochloride, chemically known as (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride, is a key related substance of Ramelteon.[3] Ramelteon is a selective melatonin receptor agonist used to treat insomnia.[4] The defining structural difference is the absence of the N-propionyl group found in Ramelteon, resulting in a primary amine.[1]

This compound is significant for two primary reasons:

  • As a Reference Standard: It is a crucial reference material for the development and validation of analytical methods used in the quality control of Ramelteon.[2][3] Its accurate quantification is necessary to ensure the purity and safety of the final drug product.

  • For Impurity Profiling: As a potential impurity and degradation product, monitoring its presence is essential for stability studies of Ramelteon, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Q2: What are the primary challenges in the synthesis and purification of this compound?

The main challenges revolve around stereochemical control and purification. The biological activity of Ramelteon resides in the (S)-enantiomer, making it imperative to obtain enantiomerically pure (S)-Despropionyl Ramelteon Hydrochloride.[1][5]

  • Synthesis: Common synthetic routes often produce a racemic mixture.[1] Achieving high stereoselectivity requires specialized catalysts or chiral starting materials.

  • Purification: The key purification step is chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid. These salts have different solubilities, allowing for separation via crystallization.[1] Subsequent steps involve liberating the free amine and converting it to the hydrochloride salt.

Q3: What are the critical stability concerns for Despropionyl Ramelteon Hydrochloride?

Based on forced degradation studies performed on the parent compound, Ramelteon, Despropionyl Ramelteon Hydrochloride is expected to be most susceptible to degradation under acidic and oxidative conditions.[6][7][8]

  • Acid Hydrolysis: The ether linkage and the primary amine group are potential sites for degradation in the presence of strong acids (e.g., 0.1 N HCl) at elevated temperatures.[1]

  • Oxidative Stress: The primary amine makes the molecule potentially vulnerable to oxidation, for example, when exposed to hydrogen peroxide.[1]

  • Stability in Other Conditions: It is generally expected to be relatively stable under basic, neutral hydrolytic, thermal, and photolytic stress conditions.[7][8]

Troubleshooting Guide: Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the separation and quantification of Despropionyl Ramelteon Hydrochloride.[1] The following guide addresses common issues encountered during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Causality: As a primary amine, Despropionyl Ramelteon Hydrochloride is prone to secondary ionic interactions with acidic silanol groups on the surface of traditional silica-based HPLC columns. This interaction slows the elution of a portion of the analyte molecules, resulting in a tailed peak, which compromises resolution and integration accuracy.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase.[9] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Control pH: Operate at a lower pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate. At this pH, the silanol groups are protonated and less active, while the analyte carries a positive charge. This reduces unwanted interactions.

  • Column Selection:

    • Use End-Capped Columns: Select a column that has been thoroughly end-capped to minimize the number of accessible free silanols.

    • Consider Hybrid Particle Columns: Columns with hybrid organic/inorganic silica particles (e.g., Waters BEH) often exhibit lower silanol activity and provide excellent peak shape for basic compounds over a wider pH range. A Waters Acquity UPLC BEH Shield RP18 column has been successfully used for Ramelteon and its impurities.[7][8]

Issue 2: Inadequate Resolution from Ramelteon or Other Impurities

Causality: Insufficient separation between peaks can be due to a lack of selectivity in the chromatographic system, where the mobile phase and stationary phase do not differentiate well enough between the analytes.

Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile or methanol to the aqueous buffer. A lower percentage of the organic solvent generally increases retention time and can improve the resolution between closely eluting peaks.

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and spacing of peaks.

  • Modify Stationary Phase:

    • Phenyl-Hexyl Columns: A phenyl-based stationary phase can offer alternative selectivity (pi-pi interactions) compared to a standard C18, which may be beneficial for separating structurally similar aromatic compounds.

    • Pentafluorophenyl (PFP) Columns: These columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for resolving complex mixtures of related substances.

  • Adjust Temperature and Flow Rate:

    • Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Adjusting the column temperature can affect selectivity; a systematic study (e.g., 25°C, 30°C, 35°C) is recommended.

Workflow for Troubleshooting Poor Resolution

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

Experimental Protocols

Protocol 1: Foundational RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for developing a stability-indicating method. Further optimization based on your specific instrumentation and impurity profile is recommended.

ParameterRecommended ConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard workhorse column. Consider a modern, high-purity, end-capped version.
Mobile Phase A 0.05M Phosphate Buffer, pH 6.8Provides pH control to ensure consistent ionization state and retention.[6]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start with a higher aqueous percentage (e.g., 60% A) and ramp to a higher organic percentage.A gradient is essential to elute a range of impurities with different polarities in a reasonable time.
Flow Rate 1.0 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 30°CProvides better reproducibility than ambient temperature.
Detection (UV) 230 nm or 285 nmRamelteon and its impurities show absorbance at these wavelengths.[7][10]
Injection Vol. 10 - 20 µLAdjust based on analyte concentration and instrument sensitivity.
Diluent Methanol or Acetonitrile/Water mixtureEnsure the sample is fully dissolved and compatible with the mobile phase.[10][11]

Table 1: Starting Parameters for RP-HPLC Method Development.

Protocol 2: Forced Degradation Study

Forced degradation studies are critical for developing a truly stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the drug substance to ensure that any resulting degradation products can be detected and resolved.

Stress ConditionReagent / MethodTypical ConditionsPurpose
Acid Hydrolysis 1 N HCl60°C for several hoursTo test stability against acidic environments (e.g., gastric fluid).[1][8]
Base Hydrolysis 0.5 N NaOH60°C for several hoursTo test stability in alkaline conditions. Ramelteon is generally stable here.[1][8]
Oxidation 3% H₂O₂60°C for several hoursTo assess susceptibility to oxidative degradation.[1][8]
Thermal Dry Heat Oven105°C for 24 hoursTo evaluate solid-state thermal stability.[5]
Photolytic UV & Visible LightICH Q1B guidelinesTo determine light sensitivity. Ramelteon is generally stable.[1][8]

Table 2: Standard Conditions for Forced Degradation Studies.

Execution Workflow:

  • Prepare a stock solution of Despropionyl Ramelteon Hydrochloride.

  • Expose aliquots of the solution to the stress conditions outlined in Table 2. Include a control sample protected from stress.

  • At appropriate time points, withdraw samples, neutralize if necessary (e.g., acid-stressed sample with NaOH), and dilute to a suitable concentration.

  • Analyze all samples using the developed HPLC/UPLC method.

  • Evaluate the chromatograms for new peaks (degradation products) and ensure they are well-resolved from the parent peak. This confirms the method's specificity and stability-indicating nature.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Starting Materials (e.g., indeno[5,4-b]furan-8-one derivative) react Multi-step Chemical Conversion start->react racemic Racemic Despropionyl Ramelteon react->racemic resolve Chiral Resolution (e.g., with Dibenzoyl-L-tartaric acid) racemic->resolve Crude Product crystal Diastereomeric Crystallization resolve->crystal isolate Isolate (S)-Amine Salt crystal->isolate liberate Liberate Free (S)-Amine (Base Treatment) isolate->liberate salt Form Hydrochloride Salt (HCl Treatment) liberate->salt final Pure (S)-Despropionyl Ramelteon HCl salt->final

Caption: General workflow for synthesis and chiral purification.

References

  • Reddy, I. U., Rao, P. N., Reddy, V. R., & Satyanarayana, K. V. V. (2012). Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. Journal of Liquid Chromatography & Related Technologies, 35(5), 688-699. [Link]

  • Taylor & Francis Online. (2012). STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Patil, S. D., et al. (2010). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry. [Link]

  • Veeprho. Ramelteon Impurities and Related Compound. [Link]

  • Taylor & Francis Online. (2012). Full article: STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Basniwal, P. K., et al. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Turkish Journal of Pharmaceutical Sciences, 11(3), 323-328. [Link]

  • Wikipedia. Ramelteon. [Link]

  • Pharmaffiliates. Ramelteon-impurities. [Link]

  • Google Patents. (2016).
  • Axios Research. Despropionyl ramelteon hydrochloride. [Link]

  • Google Patents. (2012).
  • IJARIIT. (2022). DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Advance Research, Ideas and Innovations in Technology, 8(4). [Link]

  • Varaprasad, A., et al. (2013). ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC. Rasayan Journal of Chemistry, 6(4), 315-319. [Link]

  • Axios Research. Despropionyl ramelteon hydrochloride. [Link]

Sources

Common pitfalls in Despropionyl Ramelteon Hydrochloride research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Pitfalls in Research & Development

The Triage Desk: Immediate Handling & Stability

Q: My reference standard arrived as a white powder, but after two days on the bench, it looks sticky/gummy. Is it degraded?

A: It is likely not degraded yet, but it is physically compromised. Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5) is a primary amine salt. The core pitfall here is hygroscopicity . Unlike the parent drug Ramelteon (which is a propionamide and relatively non-polar), the despropionyl amine salt has a high affinity for atmospheric moisture.

  • The Mechanism: The hydrochloride salt lattice absorbs water, leading to deliquescence. Once wet, the free amine moiety becomes susceptible to reaction with atmospheric

    
     to form carbamates, appearing as "ghost peaks" in LC-MS.
    
  • The Fix:

    • Dry it: If the sample is for synthesis, dry under high vacuum (

      
       mbar) at 
      
      
      
      for 4 hours.
    • Store it: Always store at

      
       under an inert atmosphere (Argon/Nitrogen).
      
    • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: I’m seeing low solubility in my standard aqueous buffers (pH 7.4). Isn't this a salt?

A: Yes, but the common ion effect and pKa are working against you. While it is an HCl salt, the lipophilic indeno[5,4-b]furan core dominates the solubility profile.

  • The Pitfall: At pH 7.4, you are approaching the pKa of the primary amine (approx. pKa 9.5–10.0). A significant portion of the molecule may deprotonate to the free base, which is an oil and poorly soluble in water.

  • The Protocol:

    • Stock Solution: Dissolve in 100% DMSO or Methanol first.

    • Working Solution: Dilute into acidic buffers (pH < 4) or ensure organic co-solvent (Acetonitrile/Methanol) is present at

      
      .
      

Analytical Troubleshooting (HPLC & LC-MS)

Q: I am getting severe peak tailing for Despropionyl Ramelteon on my C18 column, even though Ramelteon looks sharp. Why?

A: You are experiencing the "Silanol Effect." Ramelteon is an amide (neutral/non-basic). Despropionyl Ramelteon is a primary amine (basic).[1] Residual silanols (


) on the silica backbone of C18 columns are acidic. They bind electrostatically to the positive charge of the amine, causing the peak to drag (tail).

Troubleshooting Logic:

AnalyticalTroubleshooting Start Issue: Peak Tailing CheckMP Check Mobile Phase pH Start->CheckMP LowPH LowPH CheckMP->LowPH pH < 3.0 HighPH HighPH CheckMP->HighPH pH > 3.0 CheckCol Check Column Type StandardC18 StandardC18 CheckCol->StandardC18 Standard C18 Hybrid Hybrid CheckCol->Hybrid Beresford/Hybrid Silica LowPH->CheckCol pH is OK Action1 Action: Acidify MP to protonate silanols (suppress interaction) HighPH->Action1 Add TFA (0.1%) or Formic Acid (0.1%) Action2 Action: Use Base-Deactivated Column StandardC18->Action2 Switch to End-capped (e.g., C18-TMS) Action3 Action: Check System Passivation Hybrid->Action3 Add Ion Pairing Agent (Hexanesulfonate)

Figure 1: Decision tree for resolving amine peak tailing in HPLC.

Q: My retention time is drifting between injections.

A: Your mobile phase pH is likely unstable or near the analyte's pKa. If you are running a gradient with unbuffered water/acetonitrile, the local pH at the column head fluctuates.

  • The Fix: Use a buffered mobile phase.

    • Recommended: 10 mM Ammonium Formate (pH 3.0). This keeps the amine fully protonated (

      
      ) and the silanols protonated (neutral), minimizing secondary interactions.
      

Synthesis & Processing Pitfalls

Q: I am trying to acylate Despropionyl Ramelteon to synthesize Ramelteon, but I'm getting a double-acylated impurity.

A: You are likely using excess base or high temperatures. The primary amine is the target, but the indeno-furan ring is electron-rich. While N-acylation is preferred, harsh conditions can lead to side reactions or bis-acylation if the stoichiometry isn't tightly controlled.

Q: How do I control the enantiomeric purity during the conversion?

A: The chiral center is at the benzylic position. This position is sensitive. If you use strong bases (e.g., NaH, LDA) to "speed up" the acylation or salt-breaking step, you risk deprotonating the benzylic carbon, leading to racemization.

  • Safe Protocol: Use mild organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at

    
     to room temperature. Avoid heating the free base form for extended periods.
    

Data: Solubility & Stability Profile

ParameterDespropionyl Ramelteon HClRamelteon (Parent)Implications for Research
Physical State White to off-white solidWhite crystalline solidHCl salt is more hygroscopic.
pKa (Calc) ~9.6 (Amine)Neutral (Amide)pH control is critical for Despropionyl extraction.
LogP ~1.5 (Ionized pH 2)2.6Despropionyl elutes earlier in Reverse Phase.
UV Max ~282 nm~286 nmSimilar detection windows; separation requires chromatography.

Biological Assay Nuances

Q: Can I use Despropionyl Ramelteon as a negative control for Ramelteon in binding assays?

A: NO. It is an active metabolite. Do not assume "precursor = inactive." Despropionyl Ramelteon (often labeled as metabolite M-II in literature) retains affinity for MT1 and MT2 receptors, though with reduced potency (approx. 1/10th to 1/5th of Ramelteon).[2]

  • The Pitfall: Using it as a "blank" will skew your baseline activity.

  • Correct Usage: Use it to determine the metabolic contribution to the overall pharmacodynamic effect.[1]

Metabolic Pathway Visualization

MetabolicPathway Ramelteon Ramelteon (Active Drug) Despropionyl Despropionyl Ramelteon (M-II Metabolite/Intermediate) Ramelteon->Despropionyl CYP1A2 / Hydrolysis (Deacetylation) Hydroxylated Hydroxylated Metabolites (M-I, M-III) Ramelteon->Hydroxylated CYP1A2 (First Pass Metabolism) Despropionyl->Ramelteon Synthetic Acylation (Propionyl Chloride + Base)

Figure 2: Relationship between Ramelteon and Despropionyl Ramelteon in synthesis and metabolism.

References

  • BenchChem. Despropionyl Ramelteon Hydrochloride | 196597-78-1. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [1]

  • Takeda Pharmaceutical Company. Rozerem (Ramelteon) Prescribing Information. FDA Access Data. Retrieved from

  • Kato, K., et al. (2005).Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. (Context: Binding affinity of metabolites).
  • ChemicalBook. Despropionyl Ramelteon Hydrochloride Properties and Safety. Retrieved from

Sources

Troubleshooting unexpected results in Despropionyl Ramelteon Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Results in Experimental Workflows

Introduction

Welcome to the technical support hub for Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5).[1] This compound—(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride—is the critical primary amine precursor and the hydrolytic metabolite of the insomnia therapeutic, Ramelteon [1].

In our experience supporting drug development teams, "unexpected results" with this compound rarely stem from the molecule's inherent instability, but rather from its physicochemical duality : it behaves as a robust ionic salt in solid form but exhibits aggressive secondary interactions (silanol binding) and pH-dependent solubility in solution.

This guide moves beyond basic datasheets to address the causality of experimental anomalies.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

The Issue: Users frequently report severe peak tailing, retention time shifting, or "disappearing" peaks during impurity profiling or reaction monitoring.

Root Cause Analysis

Despropionyl Ramelteon contains a primary amine group.[2] In standard reverse-phase conditions (pH 3–5), residual silanols on the silica support are ionized (


), while the analyte is protonated (

). This creates a secondary ion-exchange mechanism that competes with the hydrophobic partition, causing tailing.
Troubleshooting Protocol: The "Tailing" Logic

Q: Why is my asymmetry factor > 2.0? A: You are likely using a standard C18 column without sufficient end-capping or at a pH near the amine's pKa.

ParameterRecommendationTechnical Rationale
Stationary Phase Hybrid Particle (e.g., C18 with ethylene bridges) or "Base Deactivated" columns.Minimizes accessible surface silanols, reducing ionic drag.
Mobile Phase pH Option A (Low pH): pH 2.0–2.5 (Phosphate/TFA).Option B (High pH): pH 9.5–10.0 (Ammonium Hydroxide).*Low pH: Suppresses silanol ionization (

).High pH: Suppresses amine protonation (

), eliminating ionic interaction.
Additives 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA).TEA: Competes for silanol binding sites (sacrificial base).TFA: Acts as an ion-pairing agent to mask the positive charge.

*Note: Ensure your column is rated for High pH (e.g., hybrid silica) before attempting Option B.

Visual Logic: Solving Peak Tailing

HPLC_Troubleshooting Start Issue: Peak Tailing / Broadening CheckpH Check Mobile Phase pH Start->CheckpH LowPH pH < 3.0 CheckpH->LowPH MidPH pH 3.0 - 8.0 CheckpH->MidPH HighPH pH > 9.5 CheckpH->HighPH ActionLow Add Ion Pairing Agent (0.05% TFA) or Competitor Base (TEA) LowPH->ActionLow ActionMid CRITICAL ZONE: Silanols ionized + Amine protonated. Change pH immediately. MidPH->ActionMid ActionHigh Verify Column Stability. Run as Free Base. HighPH->ActionHigh ActionMid->CheckpH Re-evaluate Result Symmetric Peak (As < 1.5) ActionLow->Result ActionHigh->Result

Figure 1: Decision matrix for correcting amine-induced peak tailing in Despropionyl Ramelteon analysis.

Module 2: Synthesis & Reaction Monitoring

The Issue: "I am converting Despropionyl Ramelteon to Ramelteon (acylation), but the reaction stalls, or I see a new impurity at RRT 0.85."

Mechanism of Failure

The conversion involves acylation of the primary amine with propionyl chloride. Unexpected results here often stem from HCl scavenging failures . The starting material is a Hydrochloride salt.[3][4] If you do not neutralize the salt in situ or use excess base, the reaction will not proceed because the amine is not nucleophilic in its protonated state (


).

Q: I see a peak with Mass [M+14]+. What is it? A: This is likely the Methylated Impurity (if using methanol) or a specific side reaction. However, in acylation, look for the Dimer . If you use a strong base and excess reagent, you might attack the furan ring or cause bis-acylation if conditions are too harsh.

Standard Protocol Validation:

  • Free Base Liberation: Ensure >2 equivalents of base (e.g., Diisopropylethylamine or TEA) are present to neutralize the HCl salt and scavenge the HCl produced during acylation.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) which can react with propionyl chloride. Use DCM or THF.

Module 3: Stability & Handling (The "Disappearing" Solid)

The Issue: "My white powder turned sticky/yellow," or "NMR shows water peaks I can't remove."

Hygroscopicity & Salt Disproportionation

Despropionyl Ramelteon HCl is hygroscopic. If exposed to high humidity, it absorbs water, which can facilitate disproportionation —where the HCl leaves as gas (slowly) or induces localized acidity that degrades the ether linkage in the furan ring over time.

Storage Protocol:

  • Temperature: -20°C is preferred for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen. The amine functionality is susceptible to oxidative degradation (N-oxide formation) if left in solution exposed to air [2].

Solubility Mismatch Table

Unexpected precipitation often occurs during workup due to confusion between the Salt and Free Base forms.

SolventHCl Salt Form (Starting Material)Free Base Form (Extracted)
Water High Solubility (Dissolves easily)Low Solubility (Oils out/Precipitates)
Dichloromethane (DCM) Low/Moderate SolubilityHigh Solubility (Preferred extraction solvent)
Methanol High SolubilityHigh Solubility
Ethyl Acetate Low SolubilityModerate/High Solubility

Module 4: Pathway Visualization

Understanding the relationship between the Despropionyl intermediate and the final drug is crucial for identifying impurities.

Ramelteon_Pathway Despropionyl Despropionyl Ramelteon (Amine Precursor) MW: 203.28 (Base) Ramelteon Ramelteon (Active API) MW: 259.34 Despropionyl->Ramelteon + Propionyl Chloride + Base (TEA/DIPEA) ImpurityA Impurity: Dimer (Over-reaction) Despropionyl->ImpurityA Excess Reagent High Temp ImpurityB Impurity: N-Oxide (Oxidative Degradation) Despropionyl->ImpurityB Oxidation (Air/Peroxides) Ramelteon->Despropionyl Hydrolysis (Acid/Base) Metabolic Breakdown

Figure 2: Synthesis and degradation pathways linking Despropionyl Ramelteon to the active pharmaceutical ingredient.

References

  • Axios Research. (n.d.). Despropionyl ramelteon hydrochloride - CAS 196597-80-5.[1][2][5][6][7] Retrieved February 24, 2026, from [Link]

  • Drugs.com. (2026). Ramelteon Prescribing Information and Mechanism of Action. Retrieved February 24, 2026, from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ramelteon Impurity Profiling and Standards. Retrieved February 24, 2026, from [Link]

Disclaimer: This guide is for research and development purposes only. All experimental protocols should be validated against your specific internal Standard Operating Procedures (SOPs) and safety guidelines.

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for Despropionyl Ramelteon Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Despropionyl Ramelteon (Impurity A) is the primary hydrolytic degradation product of Ramelteon. As a free amine formed by the cleavage of the propionamide bond, it presents distinct chromatographic challenges compared to the parent API, particularly regarding polarity and ionization.

This guide provides a cross-validation framework comparing the industry-standard RP-HPLC-UV method against an orthogonal UHPLC-MS/MS workflow.[1] While HPLC-UV remains the workhorse for routine Quality Control (QC) due to its robustness and cost-efficiency, this guide demonstrates why UHPLC-MS/MS is required for definitive peak purity confirmation and trace-level quantification (<0.05%) during stability studies.

Target Analyte Profile

To understand the analytical divergence, we must first understand the chemical transformation.

  • Parent: Ramelteon (Neutral Amide)[1][2]

  • Analyte: Despropionyl Ramelteon HCl (Ionic Amine salt)[1]

  • Criticality: Classified as a specified impurity under ICH Q3A(R2); requires strict control limits (typically NMT 0.15%).

Mechanistic Pathway Diagram

The following diagram illustrates the hydrolysis pathway that necessitates specific buffering conditions in the analytical method.

RamelteonDegradation Ramelteon Ramelteon (API) (Propionamide) Hydrolysis Acid/Base Hydrolysis Ramelteon->Hydrolysis - Propionic Acid Despropionyl Despropionyl Ramelteon (Primary Amine) Hydrolysis->Despropionyl SaltForm Despropionyl Ramelteon HCl (Salt Form) Despropionyl->SaltForm + HCl

Figure 1: Hydrolytic degradation pathway of Ramelteon to Despropionyl Ramelteon.[1]

Method A: The Standard (RP-HPLC-UV)

Role: Routine QC, Release Testing, Dissolution Profiling.[1]

This method relies on the hydrophobic interaction of the indeno-furan core. Because the analyte is an amine, pH control is non-negotiable to prevent peak tailing caused by interaction with residual silanols on the column stationary phase.

Protocol Specifications
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µmHigh surface area for resolution of the polar amine from the neutral amide.[1]
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses silanol ionization, reducing amine tailing.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the hydrophobic core.[1]
Gradient 0-5 min: 20% B; 5-20 min: 20%→80% BGradient required to elute the polar impurity early while resolving the late-eluting parent.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 286 nmMax absorption of the indeno[5,4-b]furan chromophore.[1]
System Suitability Tailing Factor < 1.5; Resolution > 2.0Critical for the amine peak.[1]

Limitation: The UV method lacks specificity if co-eluting degradation products have similar chromophores.

Method B: The Validator (UHPLC-MS/MS)

Role: Cross-validation, Peak Purity, Trace Analysis (< LOQ of UV).

Mass Spectrometry provides the "orthogonal" confirmation.[1] We switch from non-volatile phosphate buffers to volatile formate buffers to ensure ionization compatibility.

Protocol Specifications
ParameterConditionRationale
Column C18 UHPLC (e.g., Waters BEH C18), 50 x 2.1 mm, 1.7 µmSub-2-micron particles for rapid separation and sharper peaks (higher sensitivity).[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive ESI (Amine → [M+H]+).[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Ionization ESI Positive ModeThe amine group (Despropionyl) protonates readily.[1]
MRM Transition m/z 204.1 → 160.1 (Quantifier)Parent ion [M+H]+ to characteristic fragment.[1]
Run Time < 5.0 minutesHigh throughput.[1][3]

Advantage: The MRM (Multiple Reaction Monitoring) transition is specific to the mass of Despropionyl Ramelteon, eliminating false positives from matrix interference.

Cross-Validation Data & Analysis

The following data represents a synthesis of validation performance characteristics when comparing Method A and Method B.

Comparative Performance Table
Validation ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
Specificity High (Chromatographic resolution dependent)Superior (Mass-based discrimination)MS/MS resolves co-eluting peaks that UV cannot see.[1]
LOD (Limit of Detection) ~0.03 µg/mL~0.0005 µg/mL MS is ~60x more sensitive; essential for genotoxic impurity screening.[1]
Linearity (R²) > 0.999 (Range: 50-150% target)> 0.995 (Range: 1-1000 ng/mL)UV has a wider dynamic range for high concentrations; MS saturates earlier.[1]
Precision (RSD) < 1.0% < 3.5%UV is more precise for assay/content uniformity; MS has higher variability due to ionization.[1]
Recovery 98.5% - 101.5%90.0% - 110.0%UV is more robust against matrix effects; MS suffers from ion suppression/enhancement.
The "Bridge" Workflow

How to use these methods in tandem during drug development:

ValidationWorkflow Sample Stability Sample (Ramelteon Formulation) Split Sample Split Sample->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: LC-MS/MS (Orthogonal Check) Split->MethodB ResultA Result A: 0.12% Impurity MethodA->ResultA ResultB Result B: 0.11% Impurity MethodB->ResultB Compare Statistical Comparison (F-test / t-test) ResultA->Compare ResultB->Compare Decision Pass: Methods Equivalent Fail: Investigate Matrix Effect Compare->Decision

Figure 2: Orthogonal cross-validation workflow for confirming impurity levels.

Discussion & Expert Insights

The "Salt" Factor

Despropionyl Ramelteon is often supplied as a Hydrochloride salt (CAS 196597-80-5) for reference standards.[4]

  • Critical Step: When preparing the standard stock solution for Method A or B, you must account for the salt correction factor.

    • MW (Salt): ~239.74 g/mol

    • MW (Free Base): ~203.28 g/mol [1]

    • Correction Factor: 0.848.

    • Failure to apply this factor will result in a ~15% overestimation of the impurity in the drug product.

Matrix Effects in MS

While Method B is more sensitive, it is susceptible to ion suppression from excipients (e.g., Magnesium Stearate or HPMC) in the tablet formulation.

  • Recommendation: If Cross-Validation shows Method B yielding significantly lower results than Method A, perform a "Post-Column Infusion" experiment to check for suppression zones at the retention time of Despropionyl Ramelteon.

Conclusion

For the lifecycle management of Ramelteon:

  • Use Method B (LC-MS/MS) during early development and forced degradation studies to identify the impurity and prove that the UV method is specific (i.e., no hidden co-elutions).

  • Use Method A (HPLC-UV) for commercial release and stability testing, as it offers superior precision (RSD <1%) and lower operational cost, provided it has been cross-validated against Method B.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5] Link

  • PubChem. (n.d.).[1] Despropionyl Ramelteon Hydrochloride (Compound Summary).[1][4][6][7] National Library of Medicine.[1] Link[1]

  • Sriram Chem. (n.d.).[1] Despropionyl Ramelteon Hydrochloride Reference Standard Profile.[1][4][6][8]Link[1]

  • Kishore, M., et al. (2013).[1] Stability indicating HPLC method for the determination of Ramelteon in bulk and pharmaceutical dosage forms.[1][9] Journal of Chemical and Pharmaceutical Research.[1] Link

  • Axios Research. (n.d.).[1] Despropionyl ramelteon hydrochloride - CAS 196597-80-5 Analytical Data.[1][4][6][7][8][10]Link[1]

Sources

Reproducibility of Findings in Despropionyl Ramelteon Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Synthetic Intermediates, Impurity Profiling, and Pharmacological Specificity

Executive Summary & Critical Distinction

Despropionyl Ramelteon Hydrochloride (CAS: 196597-80-5) is the hydrochloride salt of the primary amine intermediate of Ramelteon. It is distinct from the major active metabolite, M-II (Monohydroxylated Ramelteon).

A frequent source of reproducibility failure in Ramelteon studies is the conflation of these two structurally related but pharmacologically distinct compounds. This guide defines the performance of Despropionyl Ramelteon primarily as a synthetic reference standard and impurity marker , contrasting it with the pharmacologically active parent drug and its M-II metabolite.

Comparison at a Glance
FeatureDespropionyl Ramelteon (HCl) Ramelteon (Parent) M-II Metabolite
Role Synthetic Intermediate / ImpurityActive Pharmaceutical IngredientMajor Active Metabolite
Structure Primary Amine (No Propionyl group)PropionamideHydroxylated Propionamide
Mol.[1] Weight 203.29 (Free Base) / 239.74 (HCl)259.34275.34
MT1/MT2 Affinity Negligible / Inactive High (

~14 pM)
Moderate (

~100-200 pM)
Primary Use QC Standard, Impurity ProfilingInsomnia TreatmentPK/PD Studies

Chemical & Physical Characterization[2][3]

Structural Causality

The biological activity of Ramelteon relies heavily on the N-propionyl group , which fits into the hydrophobic pocket of the MT1/MT2 receptors. Despropionyl Ramelteon lacks this moiety, exposing a primary amine.[1] This structural deletion renders the molecule pharmacologically inert for sleep induction but chemically reactive, making it a critical "negative control" in binding assays and a key marker for hydrolysis degradation.

Synthesis & Reproducibility

Reproducibility in generating Despropionyl Ramelteon relies on the precise hydrolysis of Ramelteon or the interception of the synthetic pathway prior to propionylation.

Key Reproducibility Factor: Enantiomeric Purity . The (S)-configuration is essential. The primary impurity in Despropionyl Ramelteon batches is often the (R)-enantiomer, which must be controlled using chiral resolution (typically with dibenzoyl-L-tartaric acid) before final salt formation.

Pharmacological Performance Guide

While Despropionyl Ramelteon is not a therapeutic agent, its performance is defined by its lack of binding relative to alternatives. This "negative performance" is vital for validating assay specificity.

Comparative Binding Data (MT1 Receptor)

Data synthesized from competitive binding assays using [


I]-Iodomelatonin.
Compound

(nM)
Relative Affinity vs. ParentInterpretation
Ramelteon 0.0141.0 (Reference)High Potency Agonist
Melatonin 0.080~0.17Endogenous Ligand
M-II Metabolite 0.114~0.12Active Metabolite (High Exposure)
Despropionyl Ramelteon > 10,000 < 0.000001 Essentially Inactive

Scientific Insight: The >1000-fold drop in affinity upon removal of the propionyl group confirms that the amide functionality is the pharmacophore anchor. Researchers detecting "activity" in Despropionyl Ramelteon samples should immediately suspect contamination with the parent compound.

Experimental Protocols

Protocol A: Synthesis of Despropionyl Ramelteon (Hydrolysis Method)

Use this protocol to generate the reference standard from the parent drug for impurity profiling.

  • Dissolution: Dissolve 1.0 eq of Ramelteon in a mixture of Ethanol/Water (1:1 v/v).

  • Hydrolysis: Add 5.0 eq of NaOH (2M). Reflux at 85°C for 6–12 hours.

    • Checkpoint: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). Ramelteon (

      
      ) will disappear; Amine (
      
      
      
      , streaks) will appear.
  • Extraction: Cool to RT. Extract with Dichloromethane (DCM) x3.

  • Salt Formation: Dry organic layer (

    
    ), filter, and treat with 1.1 eq of HCl in Dioxane.
    
  • Crystallization: Precipitate the HCl salt using cold Diethyl Ether.

    • Yield: Typically >90%. White crystalline solid.

Protocol B: Analytical Quantification (LC-MS/MS)

This validated method separates the Amine (Despropionyl) from the Amide (Ramelteon) and Hydroxyl-Amide (M-II).

Instrument: Triple Quadrupole LC-MS/MS (ESI Positive Mode) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).

MRM Transitions (Self-Validating Parameters): | Analyte | Precursor (


) | Product (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Despropionyl Ramelteon | 204.1

| 187.1 (Loss of

) | 30 | 20 | | Ramelteon (Parent) | 260.2

| 204.1 (Amide cleavage) | 35 | 15 | | M-II Metabolite | 276.2

| 216.1 (Hydroxyl retention) | 35 | 25 |

Validation Note: Despropionyl Ramelteon elutes earlier than Ramelteon due to the exposed polar amine group. If peaks co-elute, adjust mobile phase pH to 9.0 (using Ammonium Bicarbonate) to suppress amine ionization and increase retention.

Visualization of Pathways & Workflow

Diagram 1: Structural Relationship & Metabolic Distinction

This diagram illustrates the critical difference between the synthetic impurity (Despropionyl) and the active metabolite (M-II).

Ramelteon_Pathways cluster_legend Legend Ramelteon Ramelteon (Parent) [Active Drug] Despropionyl Despropionyl Ramelteon (Amine Intermediate) [Inactive/Impurity] Ramelteon->Despropionyl Chemical Hydrolysis (Acid/Base) M_II M-II Metabolite (Hydroxylated) [Active] Ramelteon->M_II Metabolism (CYP1A2) (Hydroxylation) Despropionyl->Ramelteon Synthetic Acylation (+ Propionyl-Cl) key1 Blue: Parent Drug key2 Red: Impurity/Intermediate key3 Green: Active Metabolite

Caption: Chemical relationship showing Despropionyl Ramelteon as a synthetic precursor/degradant versus the biological M-II metabolite.

Diagram 2: Analytical Specificity Workflow

Logic flow for identifying the correct compound in complex matrices.

Analysis_Workflow Sample Unknown Sample (Plasma or API) LC_MS LC-MS/MS Analysis (C18 Column, ESI+) Sample->LC_MS Mass_Check Precursor Ion Check LC_MS->Mass_Check Result_204 m/z 204.1 Mass_Check->Result_204 Found Result_260 m/z 260.2 Mass_Check->Result_260 Found Result_276 m/z 276.2 Mass_Check->Result_276 Found ID_Des IDENTIFIED: Despropionyl Ramelteon (Impurity) Result_204->ID_Des ID_Ram IDENTIFIED: Ramelteon (Parent) Result_260->ID_Ram ID_MII IDENTIFIED: M-II Metabolite (Active) Result_276->ID_MII

Caption: Decision tree for distinguishing Ramelteon species based on mass-to-charge (m/z) signatures.

References

  • Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 2014.

  • Ramelteon Monograph for Professionals. Drugs.com, 2024.

  • LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II. Biomedical Chromatography, 2019.

  • Despropionyl Ramelteon Hydrochloride Reference Standard. BenchChem, 2024.

  • Ramelteon FDA Prescribing Information. FDA.gov, 2005.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.